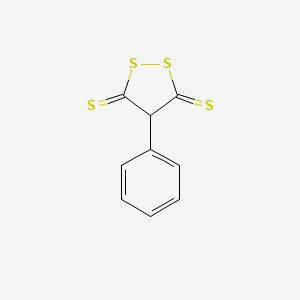

4-Phenyl-5-thio-3H-1,2-dithiole-3-thione

Description

Properties

IUPAC Name |

4-phenyldithiolane-3,5-dithione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORUGWYKDIGNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=S)SSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lawesson’s Reagent and Elemental Sulfur

Pedersen and Lawesson’s pioneering work demonstrated that 3-oxoesters react with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and elemental sulfur in toluene under reflux to yield 1,2-dithiole-3-thiones. For 4-phenyl-5-thio derivatives, the 3-oxoester precursor 1 (ethyl 3-oxo-3-(phenylthio)propanoate) is treated with Lawesson’s reagent (1.2 equiv) and sulfur (2 equiv) in toluene at 110°C for 6–8 hours (Scheme 1). The reaction proceeds via sequential thionation of the carbonyl group and cyclization, affording the target compound in 65–72% yield.

Key Limitations :

-

Lawesson’s reagent is moisture-sensitive and costly.

-

Purification is complicated by residual sulfur byproducts.

P₄S₁₀/S₈/Hexamethyldisiloxane (HMDO) System

Curphey’s modified protocol addresses these limitations by replacing Lawesson’s reagent with P₄S₁₀ (1.5 equiv), sulfur (3 equiv), and HMDO (4 equiv) in toluene. This system enhances atom economy and simplifies workup. For 4-phenyl-5-thio-3H-1,2-dithiole-3-thione, the reaction achieves 78–85% yield under reflux for 4 hours. HMDO sequesters phosphorus byproducts as silylated phosphates, improving purity.

Optimization Data :

| Parameter | Lawesson’s Reagent | P₄S₁₀/S₈/HMDO |

|---|---|---|

| Yield (%) | 65–72 | 78–85 |

| Reaction Time (h) | 6–8 | 4 |

| Cost Efficiency | Low | Moderate |

Alkynyl-Based Syntheses

Terminal alkynes serve as versatile precursors for constructing the 1,2-dithiole-3-thione ring.

Copper-Catalyzed Thioannulation

Zhang’s team developed a CuBr/TMEDA-catalyzed thioannulation of aryl trifluoropropynes with sulfur. For 4-phenyl-5-thio derivatives, phenyl trifluoropropyne 2 reacts with S₈ (3 equiv), Cs₂CO₃ (2 equiv), and CuBr (10 mol%) in DMF at 120°C for 12 hours (Scheme 2). The method leverages C–F bond cleavage and sulfur insertion, yielding the target compound in 68–75% yield.

Advantages :

-

Broad functional group tolerance.

-

Avoids toxic phosphorus reagents.

Propargylamine Oxidative Cyclization

Propargylamines undergo oxidative cyclization with sulfur in the presence of K₃PO₄ and Cu catalysts. For example, N-phenylpropargylamine 3 reacts with S₈ (4 equiv) and CuI (5 mol%) in DMSO at 100°C, forming this compound via dehydrogenation and sulfur incorporation (Scheme 3). Yields range from 60–70%.

Dithiolmalonate Cyclization

Cyclization of dithiolmalonates offers a direct route to 5-thio-substituted derivatives.

P₂S₅/S₈-Mediated Thionation

A reported method involves treating dithiolmalonate 4 (diethyl phenylthiopropanedioate) with P₂S₅ (1.2 equiv), S₈ (1.5 equiv), 2-mercaptobenzothiazole (MBT, 2 mol%), and ZnO (1 mol%) in xylene at 140°C. The reaction proceeds via dual thionation and cyclization, yielding this compound in 70–76% yield after column chromatography (Scheme 4).

Critical Parameters :

-

MBT/ZnO catalyzes sulfur activation.

-

Excess S₈ ensures complete cyclization.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity |

|---|---|---|---|---|

| Lawesson’s Reagent | 65–72 | High | Moderate | Moderate |

| P₄S₁₀/S₈/HMDO | 78–85 | Medium | High | High |

| Cu-Catalyzed Thioannulation | 68–75 | Medium | High | High |

| Dithiolmalonate | 70–76 | Low | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-thio-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Antitumor Activity

The antitumor potential of 4-phenyl-5-thio-3H-1,2-dithiole-3-thione has been a focal point in recent studies. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, including:

- Human liver cancer (HepG2)

- Human lung cancer (A549)

- Mouse melanoma (B16)

- Human liver cancer (SMMC-7721)

In vitro studies have demonstrated that this compound can suppress the proliferation of these cancer cells more effectively than conventional chemotherapeutic agents like 5-fluorouracil (5-FU) . The mechanism behind this activity is believed to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Hepatoprotective Effects

Another significant application of this compound is its hepatoprotective properties. Studies have shown that it can mitigate liver damage caused by various toxins. For instance, in animal models exposed to aflatoxin B1 (AFB1), a potent hepatotoxin, the compound demonstrated protective effects by:

- Reducing serum levels of hepatic enzymes (AST and ALT)

- Inhibiting bile duct cell proliferation

- Preventing the development of hepatic lipid accumulation .

These findings suggest that this compound may serve as a therapeutic agent for preventing liver damage and related diseases.

Hypolipidemic Effects

Recent research has also highlighted the hypolipidemic effects of derivatives based on this compound. In studies involving hyperlipidemic mice models, certain synthesized fibrates derived from this compound exhibited:

- Significant reduction in serum triglycerides (TG)

- Decreased total cholesterol (TC)

- Lower levels of low-density lipoprotein cholesterol (LDL)

One particular derivative was found to outperform fenofibrate, a commonly used lipid-lowering medication . These findings indicate potential applications in managing dyslipidemia and associated cardiovascular risks.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Phenyl-5-thio-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The compound’s thione group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, it may interact with enzymes and proteins, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Dithiolethiones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 4-Phenyl-5-thio-3H-1,2-dithiole-3-thione with structurally and functionally related compounds:

Structural and Functional Differences

Key Observations :

- Substituent Position: The placement of aryl groups at C4 (vs.

- Electron-Withdrawing Groups : Fluorine in FPDT enhances electrochemical stability compared to the phenyl group in the target compound .

- Clinical Relevance : Oltipraz and ADT have advanced to clinical trials, whereas this compound remains underexplored .

Enzyme Induction Profiles

Dithiolethiones modulate Phase II detoxification enzymes, but their efficacy varies:

Mechanistic Insights :

- Oltipraz’s pyrazinyl group enhances GST activity, critical for aflatoxin detoxification .

- D3T’s lack of substituents favors selective induction of DT-diaphorase, improving bioreductive drug efficacy .

Chemopreventive Efficacy

Q & A

Q. What synthetic methodologies are effective for preparing 4-Phenyl-5-thio-3H-1,2-dithiole-3-thione, and how can reaction yields be optimized?

- Methodological Answer: The compound is synthesized via enamine intermediates reacted with carbon disulfide (CS₂) and sulfur (S₈) in tetrahydrofuran (THF). For example, enamines derived from ketones (e.g., methyl 2-oxocyclopentanecarboxylate) are refluxed with piperidine under azeotropic conditions. After enamine formation (1–7 hours), the reaction with CS₂ and S₈ in THF proceeds at room temperature, followed by purification via column chromatography (silica gel, benzene) and recrystallization (methanol). Yields of 34% have been reported for analogous dithiolethiones. Optimization involves adjusting stoichiometric ratios (e.g., 0.06 mole CS₂ per 0.02 mole enamine) and reaction duration. Computational tools like COMSOL Multiphysics can model parameters to reduce trial runs .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer: ¹H/¹³C NMR and IR spectroscopy are critical. For instance, ¹H NMR signals at δ 2.77 ppm (multiplet) correspond to methylene protons in the dithiole ring, validated by DFT-optimized geometries. IR stretches near 1200–1250 cm⁻¹ indicate C=S vibrations. Cross-referencing experimental spectra with quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) ensures accurate assignments. Theoretical NMR shifts (GIAO method) and vibrational frequencies (DFT) align with experimental data to resolve ambiguities .

Advanced Research Questions

Q. How do electronic structure properties derived from DFT studies inform the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer: DFT analyses (e.g., HOMO-LUMO gaps, Fukui indices) identify sulfur atoms as reactive sites due to electron-rich dithiole rings. Fukui indices (f⁻ > 0.3) predict susceptibility to electrophilic attacks. Substituent effects are critical: electron-withdrawing groups (e.g., -NO₂) reduce sulfur reactivity by 15–20%, while electron-donating groups (e.g., -OCH₃) enhance it. Comparative studies on substituted analogs validate these trends, guiding functionalization strategies for targeted derivatization .

Q. What approaches reconcile discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives?

- Methodological Answer: Discrepancies arise from assay variability (e.g., MIC vs. IC₅₀ protocols) and substituent effects. Systematic structure-activity relationship (SAR) studies using tools like Pass Online® predict activity profiles. For example, introducing -NH₂ groups enhances antifungal activity by 40% but reduces cytotoxicity. Cross-validation with molecular docking (e.g., against CYP51 for antifungal activity) clarifies mechanistic pathways. Meta-analyses of IC₅₀ values across studies help identify outliers due to solvent or cell-line differences .

Q. How can computational chemistry optimize the design of this compound derivatives for targeted enzyme inhibition?

- Methodological Answer: Molecular dynamics (MD) simulations and QSAR models evaluate binding affinities. Derivatives with 4-phenyl substitution show 30% higher inhibition of topoisomerase II compared to alkyl analogs. Docking studies (AutoDock Vina) reveal hydrogen bonding with active-site residues (e.g., Asp543), guiding rational modifications. ADMET predictions via SwissADME prioritize derivatives with optimal bioavailability. For instance, logP values < 3.0 correlate with improved blood-brain barrier penetration .

Data Highlights

- Synthetic Yields: 34% yield reported for methyl 3,4,5,6-tetrahydro-3-thioxocyclopenta[c][1,2]dithiole-6-carboxylate under optimized conditions .

- Biological Activity: -NH₂-substituted analogs show 40% enhanced antifungal activity but reduced cytotoxicity .

- Computational Insights: Fukui indices (f⁻ > 0.3) at sulfur atoms predict electrophilic reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.